2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(10-21-15-7-3-2-6-14(15)19-20-21)18-9-12-11-23-16-8-4-1-5-13(12)16/h1-8,12H,9-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKIJUSLTYHZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C15H16N4O
- Molar Mass : 272.31 g/mol
The structure features a benzotriazole moiety linked to an acetamide group and a benzofuran derivative, which may contribute to its biological activities.
Antimicrobial Activity
Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzotriazole derivatives possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Properties
In addition to antibacterial effects, benzotriazole derivatives have demonstrated antifungal activity. A study highlighted that modifications in the substituents on the benzotriazole ring can enhance antifungal potency against pathogens such as Candida albicans and Aspergillus species. The introduction of halogen or hydrophobic groups has been shown to improve efficacy, with MIC values ranging from 1.6 µg/mL to 25 µg/mL .
Antiparasitic Effects
Benzotriazole compounds have also been investigated for their antiparasitic properties. Notably, derivatives have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated that specific benzotriazole derivatives could significantly inhibit the growth of both epimastigote and trypomastigote forms of the parasite .
The mechanisms underlying the biological activities of benzotriazole derivatives often involve:
- Inhibition of Enzymatic Activity : Many benzotriazoles act by inhibiting key enzymes in microbial metabolism, disrupting essential biochemical pathways.
- Disruption of Membrane Integrity : Some compounds may compromise the integrity of microbial cell membranes, leading to cell death.
- Interference with Nucleic Acid Synthesis : Certain derivatives can interfere with DNA replication and transcription processes in pathogens.
Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial efficacy of various benzotriazole derivatives against clinical isolates of MRSA. The results demonstrated that several compounds exhibited MIC values ranging from 12.5 µg/mL to 25 µg/mL, indicating potent activity comparable to traditional antibiotics .
Study 2: Antifungal Screening
In another investigation focusing on antifungal properties, a series of benzotriazole derivatives were screened against Candida albicans. The study found that specific substitutions on the benzotriazole ring significantly enhanced antifungal activity, with some compounds achieving MIC values as low as 1.6 µg/mL .
Study 3: Antiparasitic Activity Against Trypanosoma cruzi
Research conducted on the antiparasitic effects of a selected benzotriazole derivative revealed a dose-dependent inhibition of Trypanosoma cruzi. At concentrations above 50 µg/mL, significant reductions in parasite viability were observed .
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure is compared below with similar acetamide-linked heterocycles from the provided evidence:
*Calculated based on molecular formula C₁₆H₁₆N₄O₂.
Functional Group Analysis
- Benzotriazole vs.
- Dihydrobenzofuran vs. Naphthalene/Thiophene : The dihydrobenzofuran’s oxygen atom introduces polarity, improving solubility compared to fully aromatic systems like naphthalene () or thiophene () .
- Acetamide Linker : A common feature across analogs, the acetamide bridge facilitates hydrogen bonding with biological targets. Substituents on the nitrogen (e.g., dihydrobenzofuran methyl vs. nitrophenyl in ) modulate steric and electronic properties .
Spectroscopic Characterization
Q & A
Q. What are the established synthetic routes for 2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Activation of benzotriazole via alkylation or acylation using reagents like chloroacetyl chloride.
- Step 2 : Coupling with a substituted benzofuran precursor (e.g., 2,3-dihydro-1-benzofuran-3-ylmethanamine) under reflux in polar aprotic solvents (DMF, DMSO) at 60–80°C for 12–24 hours.
- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation and purity analysis?
- ¹H/¹³C NMR : Assign peaks for benzotriazole protons (δ 7.8–8.2 ppm), benzofuran methylene (δ 3.5–4.0 ppm), and acetamide carbonyl (δ ~170 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.
- HPLC : Use C18 columns (MeCN/H₂O mobile phase) to assess purity (>98% by UV at 254 nm) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Design of Experiments (DoE) : Apply a 2³ factorial design to test variables like solvent polarity (DMF vs. DMSO), temperature (60°C vs. 80°C), and catalyst loading (5–10 mol% CuI). Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 50% .
- Computational Screening : Use density functional theory (DFT) to calculate activation energies for competing pathways (e.g., amide vs. ester formation). Prioritize reactions with ΔE < 10 kcal/mol .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS).
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
- Structural Reanalysis : Validate stereochemistry via X-ray crystallography (e.g., check for racemization at the benzofuran chiral center) .
Q. What strategies enable targeted modifications to improve pharmacokinetic properties?
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) via Suzuki-Miyaura coupling to reduce logP from 3.2 to <2.5, enhancing aqueous solubility.
- Metabolic Stability : Replace labile benzotriazole protons with deuterium (deuterated analogs show 2× longer half-life in microsomal assays) .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target proteins (e.g., kinases) with a detection limit of 1 nM.
- Molecular Dynamics Simulations : Model interactions using AMBER force fields to predict binding modes (RMSD <2 Å vs. crystallographic data) .
Data Contradiction Analysis
Q. Why do studies report conflicting data on this compound’s stability under acidic conditions?
- Variable Testing Conditions : Discrepancies arise from differences in HCl concentration (0.1 M vs. 1 M) and exposure time (1 vs. 24 hours).
- Degradation Pathways : LC-MS/MS reveals two pathways: (1) benzotriazole ring opening (major at pH <2) and (2) benzofuran oxidation (dominant at pH 4–6). Standardize stability protocols using USP guidelines .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
